

GNE-7915: A Chemical Probe for Interrogating LRRK2 Function in Neurodegenerative Disease

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Compound of Interest

Compound Name: GNE-7915

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. The development of potent, selective, and brain-penetrant chemical probes is crucial for elucidating the complex biology of LRRK2 and for the development of novel therapeutics. **GNE-7915** is a highly potent and selective small molecule inhibitor of LRRK2 that has emerged as a valuable tool for studying LRRK2 function in both in vitro and in vivo models. This technical guide provides a comprehensive overview of **GNE-7915**, including its biochemical and cellular activity, pharmacokinetic properties, and detailed protocols for its use in key experimental assays.

Introduction to GNE-7915

GNE-7915 is an aminopyrimidine-based compound identified through property and structure-based drug design as a potent inhibitor of LRRK2 kinase activity.^[1] Its key features, including high potency, broad kinase selectivity, and excellent brain penetration, make it an ideal chemical probe for investigating the physiological and pathological roles of LRRK2.^{[1][2]} Understanding the characteristics and proper application of **GNE-7915** is essential for researchers aiming to dissect the LRRK2 signaling pathway and its implications in disease.

Physicochemical and Pharmacological Properties

GNE-7915 exhibits a well-defined set of properties that are critical for its function as a chemical probe.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ F ₄ N ₅ O ₃	[3]
Molecular Weight	443.40 g/mol	[3]
Appearance	Off-white to light yellow solid	[3]
Solubility	Soluble in DMSO	[4]

Quantitative Data

Table 1: In Vitro Potency of GNE-7915

Parameter	Target	Value	Reference
IC ₅₀	LRRK2 (cell-free)	9 nM	[4]
K _i	LRRK2 (cell-free)	1 nM	[4]
Cellular IC ₅₀	LRRK2 Autophosphorylation (HEK293 cells)	9 nM	[5]

Table 2: Kinase Selectivity Profile of GNE-7915

GNE-7915 demonstrates high selectivity for LRRK2. In a broad kinase panel screening, its activity against other kinases was minimal.

Kinase Panel	Concentration	Number of Kinases with >50% Inhibition	Key Off-Targets	Reference
Invitrogen Kinase Panel	0.1 μ M	1 out of 187	TTK	[3]
DiscoverX KinomeScan	0.1 μ M	10 out of 392	TTK, ALK	[3]

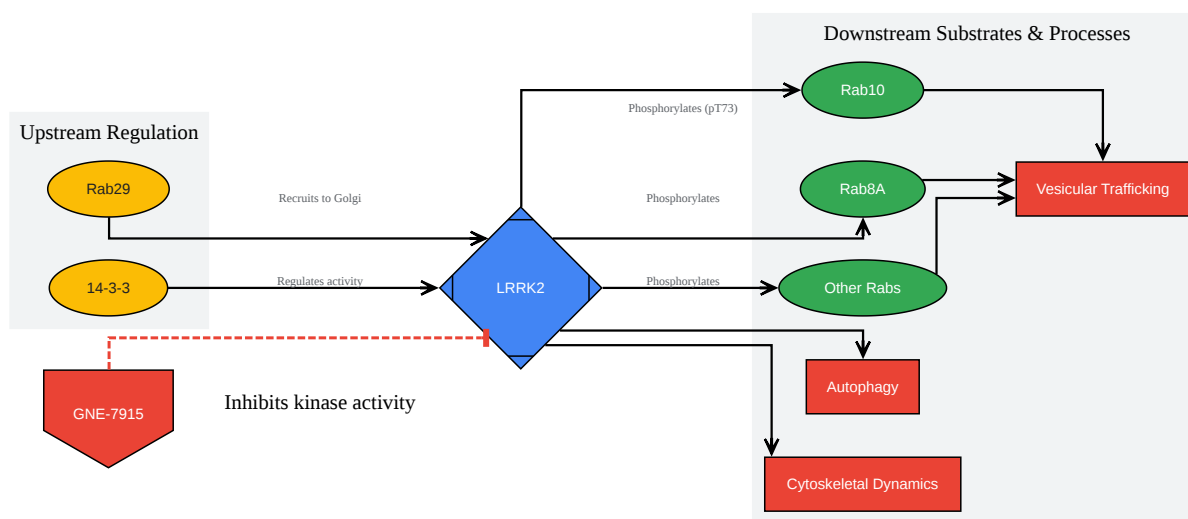
Table 3: In Vivo Pharmacokinetic Parameters of GNE-7915 in Mice

The brain-penetrant nature of **GNE-7915** is a key attribute for a neurological chemical probe.

Route of Administration	Dose	C _{max} (Serum)	T _{max} (Serum)	C _{max} (Brain)	T _{max} (Brain)	Reference
Subcutaneous	100 mg/kg	8.98 \pm 0.98 μ M	1 hour	508 \pm 58 ng/g	1 hour	[6]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[7][8] It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[9][10] Mutations in LRRK2, particularly in the kinase domain, are linked to an increased risk of Parkinson's disease. **GNE-7915**, by inhibiting the kinase activity of LRRK2, allows for the dissection of the downstream consequences of this inhibition.



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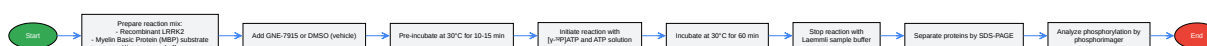
Figure 1: Simplified LRRK2 Signaling Pathway and the inhibitory action of **GNE-7915**.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **GNE-7915** in research.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of **GNE-7915** to inhibit the kinase activity of recombinant LRRK2.



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Figure 2: Workflow for an in vitro LRRK2 kinase inhibition assay.

Materials:

- Recombinant LRRK2 enzyme
- Myelin Basic Protein (MBP) as a generic kinase substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
- **GNE-7915** dissolved in DMSO
- [γ -³²P]ATP and non-radioactive ATP
- Laemmli sample buffer
- SDS-PAGE gels
- Phosphorimager system

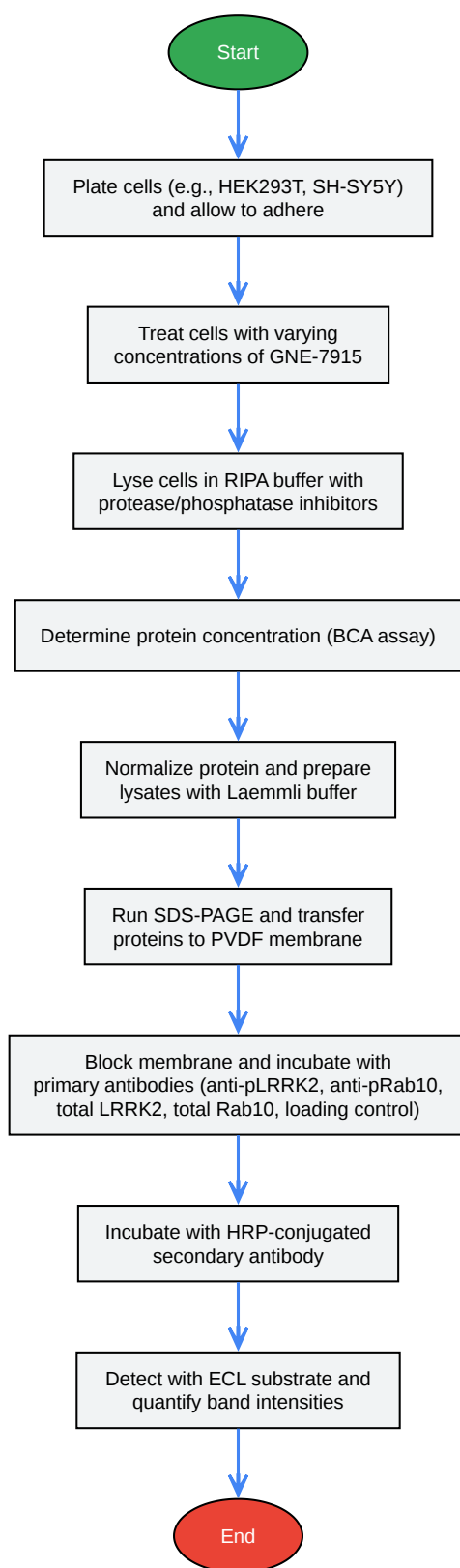
Procedure:

- Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.
- Add the desired concentrations of **GNE-7915** or DMSO (vehicle control) to the reaction mixture.
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the kinase reaction by adding a solution containing both [γ -³²P]ATP and non-radioactive ATP.
- Incubate the reaction for 60 minutes at 30°C with gentle agitation.[5]
- Stop the reaction by adding Laemmli sample buffer.

- Separate the proteins by SDS-PAGE.
- Visualize and quantify the incorporation of ^{32}P into MBP using a phosphorimager.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol assesses the ability of **GNE-7915** to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.



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Figure 3: Workflow for cellular LRRK2 target engagement assay via Western Blot.

Materials:

- Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary cells)
- **GNE-7915** dissolved in DMSO
- Cell culture medium and reagents
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-pLRRK2 (Ser935), anti-pRab10 (Thr73), anti-total LRRK2, anti-total Rab10, and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

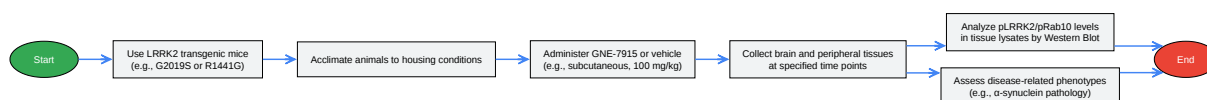
Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with a dose-response of **GNE-7915** or DMSO for 1-2 hours.
- Wash cells with cold PBS and lyse in ice-cold lysis buffer.
- Clear the lysate by centrifugation and collect the supernatant.
- Determine protein concentration using a BCA assay.
- Normalize protein concentrations and prepare lysates for SDS-PAGE.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane, apply ECL substrate, and visualize bands using an imaging system.
- Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Pharmacodynamic and Efficacy Study in a Mouse Model

This protocol describes the administration of **GNE-7915** to a transgenic mouse model of Parkinson's disease to assess its ability to inhibit LRRK2 in the brain and affect disease-related phenotypes.



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Figure 4: Workflow for an in vivo study using **GNE-7915** in a mouse model.

Materials:

- LRRK2 transgenic mice (e.g., expressing human LRRK2 with a pathogenic mutation like G2019S or R1441G) and wild-type littermate controls.[6][11]
- **GNE-7915** formulated for in vivo administration.
- Surgical and tissue collection tools.
- Reagents and equipment for Western blotting and immunohistochemistry.

Procedure:

- Acclimate transgenic and wild-type mice to the housing and experimental conditions.

- Prepare a formulation of **GNE-7915** suitable for the chosen route of administration (e.g., subcutaneous injection).
- Administer **GNE-7915** or a vehicle control to the mice. A single dose of 100 mg/kg has been shown to be effective.[\[6\]](#)[\[11\]](#)
- At predetermined time points after dosing (e.g., 1, 6, 24 hours), euthanize the animals and collect brain and peripheral tissues.
- For pharmacodynamic analysis, prepare tissue lysates and perform Western blotting to measure the levels of pLRRK2 and pRab10 as described in the cellular assay protocol.
- For efficacy studies, which may involve chronic dosing, assess disease-relevant endpoints such as α -synuclein aggregation or neuronal loss through immunohistochemistry or other relevant assays.[\[11\]](#)

Off-Target Activities and Potential Liabilities

While highly selective, **GNE-7915** is not without off-target effects. It has been shown to be a moderately potent antagonist of the 5-HT_{2B} receptor.[\[4\]](#) Additionally, at higher concentrations, it can inhibit other kinases such as TTK and ALK.[\[3\]](#) In non-human primate studies, long-term administration of LRRK2 inhibitors, including **GNE-7915**, has been associated with morphological changes in the lungs and kidneys.[\[12\]](#) These findings are important considerations for interpreting experimental results and for the potential translation of LRRK2 inhibitors to the clinic.

Conclusion

GNE-7915 is a powerful and versatile chemical probe that has significantly advanced our understanding of LRRK2 biology. Its high potency, selectivity, and brain-penetrability make it an invaluable tool for researchers in the field of neurodegenerative diseases. By utilizing the information and protocols outlined in this guide, scientists can effectively employ **GNE-7915** to further unravel the complexities of the LRRK2 signaling pathway and its role in disease, ultimately paving the way for the development of novel therapeutic strategies for Parkinson's disease and related disorders.

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